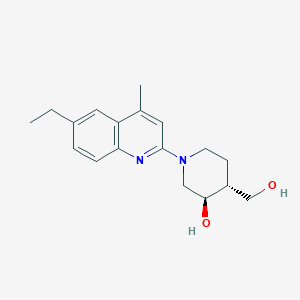
(3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of quinine, which is an antimalarial drug. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mécanisme D'action
The exact mechanism of action of (3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the metabolism of neurotransmitters in the brain. This results in an increase in the concentration of neurotransmitters, which can improve cognitive function and reduce the symptoms of neurodegenerative disorders.
Biochemical and Physiological Effects:
(3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative disorders. Additionally, this compound has been shown to improve cognitive function and memory in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol in lab experiments include its potential therapeutic applications and its ability to improve cognitive function. However, there are several limitations to using this compound in lab experiments. The synthesis of this compound is complex, and it can be challenging to obtain pure samples. Additionally, there is limited information available on the safety and toxicity of this compound.
Orientations Futures
There are several future directions for the research on (3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol. One direction is to investigate the potential of this compound as a treatment for other neurodegenerative disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study the safety and toxicity of this compound in preclinical and clinical studies. Additionally, researchers can explore new methods for synthesizing this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of (3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol is a complex process that involves several steps. The first step involves the synthesis of 6-ethyl-4-methyl-2-quinolinecarboxaldehyde, which is then reacted with piperidine and formaldehyde to obtain the final product. The synthesis of this compound is challenging, and researchers have developed several methods to improve the yield and purity of the final product.
Applications De Recherche Scientifique
(3R*,4R*)-1-(6-ethyl-4-methyl-2-quinolinyl)-4-(hydroxymethyl)-3-piperidinol has shown potential therapeutic applications in various scientific research fields. It has been studied extensively for its antimalarial properties and has shown promising results in preclinical studies. Additionally, this compound has been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
(3R,4R)-1-(6-ethyl-4-methylquinolin-2-yl)-4-(hydroxymethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-13-4-5-16-15(9-13)12(2)8-18(19-16)20-7-6-14(11-21)17(22)10-20/h4-5,8-9,14,17,21-22H,3,6-7,10-11H2,1-2H3/t14-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALKSOVWSRPJOO-PBHICJAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C)N3CCC(C(C3)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C)N3CC[C@@H]([C@H](C3)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thiophenecarbohydrazide](/img/structure/B5483044.png)
![methyl 2-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B5483050.png)
![1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5483057.png)
![2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5483072.png)
![(2R*,3S*,6R*)-5-(isopropoxyacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5483075.png)
![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B5483081.png)
![methyl {[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5483089.png)
![7-butyl-8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5483102.png)

![6-(2-methoxyethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5483126.png)

![3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5483136.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5483140.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5483148.png)